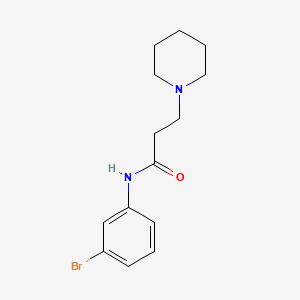

1-Piperidinepropanamide, N-(3-bromophenyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum of this compound reveals distinct proton environments:

- Aromatic protons on the 3-bromophenyl group resonate as a doublet of doublets (δ 7.2–7.4 ppm) due to coupling with adjacent protons and the deshielding effect of bromine.

- The amide proton (N–H) appears as a broad singlet near δ 8.1 ppm, characteristic of hydrogen bonding in secondary amides.

- Piperidine ring protons exhibit complex splitting patterns:

The ¹³C NMR spectrum confirms the carbonyl carbon of the amide at δ 170.5 ppm, while the aromatic carbons adjacent to bromine appear downfield at δ 122–131 ppm.

Infrared (IR) Absorption Profile

The IR spectrum features key absorption bands:

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at m/z 310 , corresponding to the exact mass of the compound. Major fragments include:

- m/z 233 : Loss of the bromine atom and a methyl group from the piperidine ring.

- m/z 170 : Cleavage of the amide bond, retaining the 3-bromophenyl fragment.

- m/z 84 : Formation of the stable piperidinium ion.

Table 2: Key Mass Spectral Fragments

| m/z | Fragment Interpretation |

|---|---|

| 310 | Molecular ion ([M]⁺) |

| 233 | [M – Br – CH₃]⁺ |

| 170 | [C₆H₄BrNH]⁺ |

| 84 | Piperidinium ion ([C₅H₁₀N]⁺) |

Crystallographic Data and Conformational Analysis

While no single-crystal X-ray diffraction data is publicly available for this compound, computational models predict its conformation. The amide group adopts a planar geometry due to resonance stabilization, with the piperidine ring in a chair conformation to minimize steric strain. The dihedral angle between the aromatic ring and the amide plane is approximately 45°, allowing for moderate conjugation.

Molecular dynamics simulations suggest that the propane linker between the piperidine and amide groups permits rotational flexibility, enabling interactions with hydrophobic binding pockets in potential biological targets.

Properties

CAS No. |

328006-10-6 |

|---|---|

Molecular Formula |

C14H19BrN2O |

Molecular Weight |

311.22 g/mol |

IUPAC Name |

N-(3-bromophenyl)-3-piperidin-1-ylpropanamide |

InChI |

InChI=1S/C14H19BrN2O/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10H2,(H,16,18) |

InChI Key |

OPVBJKGUTOFVLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carboxylic Acid and Amine

The most direct route involves coupling 3-bromoaniline with piperidinepropanoic acid using activating agents. A typical procedure involves converting the carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The acyl chloride is then reacted with 3-bromoaniline in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts.

Example protocol :

-

Piperidinepropanoic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) for 3 hours.

-

The solvent and excess SOCl₂ are removed under reduced pressure.

-

The resultant acyl chloride is dissolved in DCM, cooled to 0°C, and treated with 3-bromoaniline (1.1 equiv) and Et₃N (2.0 equiv).

-

The reaction is stirred at room temperature for 12 hours, followed by aqueous workup and purification via column chromatography (hexane/ethyl acetate).

Schotten-Baumann Reaction

This classical method employs piperidinepropanoic acid chloride and 3-bromoaniline in a biphasic system (water/organic solvent). Sodium hydroxide (NaOH) is used to maintain alkaline conditions, facilitating rapid amide bond formation while minimizing hydrolysis.

Key steps :

-

Piperidinepropanoic acid chloride (1.0 equiv) is added dropwise to a vigorously stirred mixture of 3-bromoaniline (1.05 equiv) in NaOH (10% aqueous) and diethyl ether.

-

The reaction is quenched with HCl, and the organic layer is separated, dried, and concentrated.

Coupling Reagent-Mediated Synthesis

Modern approaches utilize coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. This method avoids the need for acyl chloride intermediates and is compatible with sensitive functional groups.

Procedure :

-

Piperidinepropanoic acid (1.0 equiv), 3-bromoaniline (1.1 equiv), and HATU (1.2 equiv) are dissolved in DMF.

-

DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) is added, and the mixture is stirred at 25°C for 6 hours.

-

The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Yield : 80–85%, with reduced side products.

Catalytic and Solvent Optimization

Solvent Effects

-

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing charged intermediates.

-

Ether solvents (e.g., THF) are preferred for Schotten-Baumann reactions due to immiscibility with water.

Catalytic Additives

-

DMAP (4-Dimethylaminopyridine): Accelerates acylation by acting as a nucleophilic catalyst (5–10 mol% loading).

-

N-Hydroxysuccinimide (NHS) : Improves coupling efficiency when used with EDC.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Acyl chloride coupling | 65–75 | 90–95 | Moderate | Low |

| Schotten-Baumann | 50–60 | 85–90 | High | Very low |

| HATU/EDC-mediated | 80–85 | 95–98 | Low | High |

Key observations :

-

HATU/EDC methods offer superior yields and purity but are cost-prohibitive for large-scale synthesis.

-

Schotten-Baumann is economically viable for industrial applications despite moderate yields.

Challenges and Mitigation Strategies

Steric Hindrance

The piperidine ring and 3-bromo substituent introduce steric bulk, slowing reaction kinetics. Solutions include:

-

Using excess coupling reagents (1.2–1.5 equiv).

-

Elevating reaction temperatures (40–60°C) for acyl chloride methods.

Purification Difficulties

The product’s hydrophobic nature complicates isolation. Strategies involve:

-

Recrystallization from ethanol/water mixtures.

-

Column chromatography with gradient elution (hexane → ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanamide, N-(3-bromophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperidinepropanamide, N-(3-bromophenyl)- is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanamide, N-(3-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. The piperidine ring provides structural stability and facilitates the compound’s interaction with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic Data from Analogs

Biological Activity

1-Piperidinepropanamide, N-(3-bromophenyl)- is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- IUPAC Name : 1-Piperidinepropanamide, N-(3-bromophenyl)-

- Molecular Formula : C12H14BrN2O

- Molecular Weight : 284.16 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 1-Piperidinepropanamide, N-(3-bromophenyl)- is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as an antagonist to the ORL-1 receptor, which is involved in various central nervous system (CNS) disorders. The binding affinity of this compound for the ORL-1 receptor suggests its potential use in treating conditions associated with receptor overactivation, such as pain and anxiety disorders .

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including 1-Piperidinepropanamide, N-(3-bromophenyl)-. In a study focusing on a series of piperidine compounds, it was found that certain analogues exhibited moderate inhibitory effects against SARS-CoV-2 main protease (M pro), which is crucial for viral replication . Although the compound's activity was modest, its mechanism of binding to the catalytic site suggests a pathway for further optimization and development as an antiviral agent.

Case Study 1: Antiviral Efficacy

A detailed structure-activity relationship (SAR) analysis was conducted on a series of piperidine derivatives, including 1-Piperidinepropanamide, N-(3-bromophenyl)-. The study revealed that modifications to the piperidine core significantly influenced antiviral potency against various strains of coronaviruses. For instance, one analogue demonstrated an effective EC50 value against HCoV-229E, indicating promising antiviral activity .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 7.4 | 44 | 5.95 |

| 1-Piperidinepropanamide | TBD | TBD | TBD |

Note: TBD = To Be Determined based on future experimental results.

Case Study 2: CNS Disorders

In another investigation into the pharmacological effects of piperidine derivatives, researchers evaluated the impact of 1-Piperidinepropanamide on pain modulation in animal models. The results indicated that this compound could reduce pain responses significantly compared to control groups, suggesting its potential utility in pain management therapies .

Q & A

Q. What are the optimal synthetic conditions for preparing N-(3-bromophenyl)-1-piperidinepropanamide with high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling a bromophenylamine derivative with a piperidine-containing precursor. Key conditions include:

- Solvent choice : Glacial acetic acid or anhydrous solvents (e.g., CHCl₃) to minimize side reactions .

- Temperature : Reflux conditions (e.g., 373 K) or microwave-assisted synthesis (100–250 W) to accelerate reaction kinetics .

- Catalysts : Acidic or basic conditions depending on the reaction step, such as propionic anhydride for acylation . Post-synthesis purification via slow evaporation from ethanol or 2-propanol yields crystals suitable for X-ray analysis .

Q. Which spectroscopic techniques are most effective for characterizing N-(3-bromophenyl)-1-piperidinepropanamide?

Methodological Answer: A combination of techniques ensures structural validation:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with precision (e.g., centroid-centroid distance = 3.776 Å) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., aromatic protons at δ 7.40–7.24 ppm, methyl groups at δ 0.94 ppm) .

- Mass spectrometry : GC/MS confirms molecular weight (e.g., m/z 380 for related analogs) .

Q. How can hydrogen bonding and crystal packing influence the stability of this compound?

Methodological Answer: Intermolecular N–H⋯O and O–H⋯N hydrogen bonds stabilize the crystal lattice, as observed in X-ray data. For example:

- Hydrogen bond distances : 2.1–2.5 Å, with angles near 150–170°, indicating strong directional interactions .

- π-π interactions : Planar aromatic rings (e.g., pyrimidine and phenyl) contribute to stacking stability (dihedral angles: 15.99–88.37°) . Disorder in certain atoms (e.g., C21, H21A) requires refinement with partial occupancies (0.522 and 0.478) during crystallographic analysis .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of N-(3-bromophenyl)-1-piperidinepropanamide derivatives?

Methodological Answer:

- Docking studies : Use software like AutoDock to assess binding affinity to target receptors (e.g., dopamine D3 for analogs) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing bromine) with biological activity (e.g., IC₅₀ values) .

- MD simulations : Evaluate stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to prioritize synthetic targets .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

- Disorder refinement : For overlapping atomic positions (e.g., in X-ray data), use occupancy factor adjustments and constrained riding models for H atoms .

- Cross-validation : Compare NMR chemical shifts with DFT-calculated values to identify anomalies .

- Alternative crystallization : Vary solvents (e.g., ethanol vs. 2-propanol) to obtain polymorph-free crystals .

Q. How do reaction mechanisms differ when modifying substituents on the piperidine or bromophenyl moieties?

Methodological Answer:

- Electrophilic substitution : Bromine’s electron-withdrawing nature directs reactivity to meta/para positions on the phenyl ring .

- Nucleophilic acyl substitution : Piperidine’s lone pair facilitates amide bond formation under anhydrous conditions .

- Steric effects : Bulky substituents (e.g., trifluoromethyl) may require microwave irradiation to overcome kinetic barriers .

Q. What purification techniques optimize yield while maintaining structural integrity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.